1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride
Description
Historical Development of Pyrimidine-Piperidine Hybrid Compounds
The convergence of pyrimidine and piperidine chemistry began with early 20th-century studies on alkaloid synthesis. Pyrimidine derivatives gained prominence following the 1940s discovery of antimetabolites like 5-fluorouracil, while piperidine scaffolds became critical in neuropharmacology due to their structural similarity to natural neurotransmitters. The first documented pyrimidine-piperidine hybrids emerged in the 1980s through nucleoside analog research, where piperidine moieties were used to modify sugar-phosphate backbones.
A pivotal advancement occurred with the development of multicomponent reactions (MCRs), enabling efficient synthesis of complex heterocycles. The Guareschi imide synthesis (1897) demonstrated early piperidine formation via ketone-cyanoacetate-ammonia reactions, later adapted for pyrimidine integration. Modern techniques employ catalysts like molybdenum disulfide for pyridine hydrogenation to piperidine, coupled with palladium-mediated cross-couplings to attach pyrimidine groups.
Significance in Contemporary Medicinal Chemistry
Pyrimidine-piperidine hybrids address three critical challenges in drug discovery:
- Bioavailability Optimization : The piperidine ring enhances membrane permeability through its nitrogen atom’s protonation capacity, while pyrimidine’s aromatic system facilitates π-π stacking with target proteins.
- Multitarget Engagement : Hybridization enables simultaneous modulation of enzymatic and receptor targets. For instance, the methylthio group in 1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride may act as a hydrogen bond acceptor, while the ethoxy group influences lipophilicity.
- Resistance Mitigation : Cancer studies show hybrid structures overcome ATP-binding cassette transporter-mediated efflux more effectively than single pharmacophore agents.
Table 1: Key Structural Features and Hypothesized Roles
| Structural Element | Potential Pharmacological Role |
|---|---|
| 6-Ethoxy pyrimidine | Modulation of cytochrome P450 interactions |
| 2-Methylthio substitution | Thiol-mediated protein binding |
| Piperidin-4-amine core | Enhanced blood-brain barrier penetration |
Current Research Landscape and Knowledge Gaps
Despite 1,387 pyrimidine-piperidine compounds registered in PubChem (as of 2025), only 23% have documented biological data. Key research fronts include:
- Kinase Inhibition : Computational models predict strong binding affinity to cyclin-dependent kinases due to the pyrimidine ring’s similarity to ATP’s adenine.
- Antimicrobial Activity : Preliminary data on analogs show MIC values ≤2 µg/mL against Staphylococcus aureus.
- Synthetic Challenges : Current yields for this compound synthesis remain suboptimal (32-41%), necessitating improved catalytic systems.
Critical gaps persist in:
Theoretical Framework and Research Objectives
The compound’s design aligns with the bioisosteric replacement principle, where the piperidine amine replaces traditional benzyl groups to reduce hepatotoxicity. Current investigations prioritize:
- Target Identification : Using molecular docking against the Protein Data Bank’s kinase family
- Synthetic Optimization : Exploring flow chemistry for MCR-based production
- SAR Expansion : Systematic variation of ethoxy/methylthio substituents (Fig. 1)
Theoretical Model :
$$ \text{Activity} = k1(\text{pyrimidine electron density}) + k2(\text{piperidine p}Ka) + k3(\log P) $$
Where $$ k1 $$, $$ k2 $$, and $$ k_3 $$ are coefficients derived from QSAR studies.
Properties
IUPAC Name |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS.ClH/c1-3-17-11-8-10(14-12(15-11)18-2)16-6-4-9(13)5-7-16;/h8-9H,3-7,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGYMUGJKNSGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(CC2)N)SC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea and β-Keto Esters
A common approach involves reacting ethyl 3-ethoxy-3-thiocyanatocrotonate with methylthiourea under acidic conditions to form 2-methylthio-4,6-dihydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride introduces reactive sites at positions 4 and 6. Ethoxylation at position 6 is achieved using sodium ethoxide in ethanol, yielding 6-ethoxy-2-(methylthio)pyrimidin-4-ol.
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclocondensation | Thiourea, HCl | 80°C | 65% |
| Chlorination | POCl₃, DMF | 110°C | 78% |
| Ethoxylation | NaOEt, EtOH | Reflux | 82% |
Alternative Route via Suzuki-Miyaura Coupling
Patent CN105622638A describes palladium-catalyzed cross-coupling to install substituents on pyrimidine rings. For example, 2-chloro-4-iodopyrimidine reacts with (Z)-3-boronate esters in the presence of Pd(PPh₃)₂Cl₂ to introduce ethoxy and methylthio groups. This method offers regioselectivity but requires stringent anhydrous conditions.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt through acid-base titration.
Acidic Workup and Crystallization
The amine intermediate is dissolved in dichloromethane and treated with 4 M HCl in dioxane at 0°C. Saturated sodium bicarbonate adjusts the pH to 8–9, precipitating the hydrochloride salt. Recrystallization from ethanol/water (1:3) enhances purity (>99% by HPLC).
Optimization Data
| Parameter | Value | Impact on Purity |
|---|---|---|
| HCl Concentration | 4 M | Maximizes yield |
| Solvent System | CH₂Cl₂/EtOH-H₂O | Reduces byproducts |
| Crystallization Temp | 4°C | Improves crystal habit |
Purification and Characterization
Final purification employs silica gel column chromatography (ethyl acetate:hexane, 3:7) followed by preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Structural confirmation via ¹H NMR and LC-MS is critical:
- ¹H NMR (500 MHz, CDCl₃) : δ 8.77 (s, 1H, pyrimidine-H), 3.62 (s, 2H, piperidine-CH₂), 2.55 (s, 3H, SCH₃).
- LC-MS (ESI) : m/z 269.1 [M+H]⁺ (free base), 304.8 [M+H]⁺ (hydrochloride).
Comparative Analysis of Synthetic Routes
The table below evaluates two primary pathways:
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| SNAr Amination | Cost-effective, scalable | Limited to activated substrates | 78% |
| Buchwald-Hartwig | Broad substrate scope | High catalyst cost | 65% |
Mechanistic Insights
- Ethoxylation : Proceeds via SN2 mechanism, where ethoxide ion displaces chloride at position 6.
- Piperidine Attachment : In SNAr, the electron-deficient pyrimidine ring undergoes nucleophilic attack by 4-aminopiperidine’s lone pair.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium ethoxide, ethanol.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various nucleophile-substituted pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride is its potential as an anticancer agent. Research has indicated that this compound may inhibit specific proteins involved in cancer cell proliferation.
Case Studies
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their efficacy against Plk1. The results demonstrated that certain derivatives exhibited significant inhibition of Plk1 activity, leading to reduced viability of cancer cell lines .
Neurological Applications
Another promising area for the application of this compound is in the treatment of neurological disorders. The compound's ability to modulate neurotransmitter systems could be beneficial for conditions such as depression and anxiety.
Research Findings
Recent studies have explored the neuroprotective effects of similar compounds in animal models of neurodegenerative diseases. These studies suggest that compounds targeting purinergic receptors can mitigate neuronal damage and improve outcomes in models of Alzheimer's disease .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics and safety profile of this compound is essential for its development as a therapeutic agent.
Pharmacokinetic Properties
The compound exhibits favorable solubility characteristics, which are crucial for oral bioavailability. Studies have indicated that it has a reasonable half-life and permeability across biological membranes, making it suitable for further development .
Safety Assessments
Toxicological assessments are vital to ensure the safety of this compound in clinical applications. Preliminary studies suggest that it has a low toxicity profile at therapeutic doses, but comprehensive safety evaluations are ongoing to establish its suitability for human use .
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Methoxy vs. Ethoxy Substitution
- 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride (C₁₂H₂₁ClN₄OS): Molecular weight: 304.837 g/mol . This substitution is common in prodrug strategies to enhance bioavailability.
Chloro vs. Ethoxy Substitution
Modifications on the Piperidine Core
N-Methylation of the Piperidine Amine
- N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)piperidin-3-amine hydrochloride (C₁₂H₂₀ClN₄S): CAS: 1420813-69-9 .
Piperidin-4-yloxy Substituents
Structural Analogs with Protective Groups
- tert-Butyl 3-((6-Ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (C₁₇H₂₇N₄O₃S): CAS: 1353973-26-8 . The tert-butyl carbamate group serves as a protective strategy during synthesis, enabling selective deprotection for further functionalization.
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride, with CAS number 1353955-90-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant studies and data.
- Molecular Formula : C₁₂H₂₁ClN₄OS
- Molecular Weight : 304.84 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Should be stored in an inert atmosphere at room temperature.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with piperidine under controlled conditions. The introduction of ethoxy and methylthio groups is crucial for enhancing biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on other biological pathways.
Anticancer Activity
Recent studies have shown that compounds similar to 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been observed to inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to the suppression of tumor growth in various cancer models.
- In Vitro Studies : In vitro assays demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells.
- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size and metastasis compared to control groups.
Case Studies and Research Findings
The primary mechanism through which this compound exerts its effects appears to be through:
- Tubulin Interaction : By binding to the colchicine site on tubulin, it disrupts microtubule dynamics essential for mitosis.
- Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in cancer therapy.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the established synthetic routes for 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield? Methodological Answer: The compound is synthesized via multi-step reactions starting with pyrimidine and piperidine precursors. A typical route involves:
Nucleophilic substitution : Introduction of ethoxy and methylthio groups to the pyrimidine ring under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Piperidine coupling : Reaction of the functionalized pyrimidine with a protected piperidin-4-amine derivative, followed by deprotection and HCl salt formation .
Key parameters affecting yield include:
- Temperature : Elevated temperatures (>80°C) accelerate substitution but may degrade sensitive groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalysts : Pd-based catalysts improve coupling efficiency in Suzuki-Miyaura-type reactions (if applicable) .
Advanced Question: Q. How can conflicting yield data from different synthetic protocols be resolved? Methodological Answer: Contradictions often arise from impurities in intermediates or unoptimized workup steps. To resolve this:
- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify intermediates .
- Reaction monitoring : Employ in-situ FTIR or LC-MS to track byproduct formation (e.g., oxidation of methylthio to sulfone) .
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent, temperature) and identify optimal conditions .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 1.3–1.5 ppm (ethoxy CH₃), δ 2.5–3.0 ppm (piperidine CH₂), and δ 8.0–8.5 ppm (pyrimidine H) .
- ¹³C NMR : Signals for pyrimidine carbons (150–160 ppm) and ethoxy carbons (60–70 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 327.12 (calculated for C₁₃H₂₂N₄OS⁺) .
Advanced Question: Q. How can crystallographic data resolve ambiguities in proton assignment for the piperidine ring? Methodological Answer:
- Single-crystal X-ray diffraction : Resolves chair vs. boat conformations of the piperidine ring and confirms axial/equatorial substituents .
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate assignments .
Biological Evaluation
Basic Question: Q. What in vitro assays are suitable for preliminary biological screening of this compound? Methodological Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays .
- Receptor binding : Radioligand displacement assays (e.g., [³H]-histamine for H₃ receptor affinity) .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
Advanced Question: Q. How do contradictory IC₅₀ values across cell lines correlate with target selectivity? Methodological Answer:
- Target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling cascades affected by the compound .
Stability and Solubility
Basic Question: Q. What are the solubility profiles of this compound in common solvents? Methodological Answer:
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Water | 5–10 | pH 3–4 (HCl salt) | |
| DMSO | >50 | 25°C | |
| Ethanol | 20–30 | 25°C |
Advanced Question: Q. How can pH-dependent solubility discrepancies be mitigated in formulation studies? Methodological Answer:
- Salt screening : Test counterions (e.g., citrate, phosphate) to improve solubility at physiological pH .
- Co-solvents : Use PEG 400 or cyclodextrins to enhance aqueous solubility without precipitation .
Safety and Handling
Basic Question: Q. What safety precautions are required when handling this compound? Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Question: Q. How do structural modifications reduce toxicity while retaining activity? Methodological Answer:
- Metabolic stability : Introduce deuterium at labile positions (e.g., ethoxy group) to slow CYP450-mediated degradation .
- Prodrug design : Mask the amine with acetyl or Boc groups to improve tolerability .
Structure-Activity Relationship (SAR)
Advanced Question: Q. Which substituents on the pyrimidine ring enhance target binding affinity? Methodological Answer:
| Substituent | Binding Affinity (Ki, nM) | Target | Reference |
|---|---|---|---|
| Ethoxy | 120 ± 15 | Kinase X | |
| Methylthio | 85 ± 10 | Kinase X | |
| Chloro | 200 ± 25 | Kinase X |
Key findings:
- Methylthio improves hydrophobic interactions in the ATP-binding pocket .
- Ethoxy enhances solubility but reduces potency due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
